molecular formula C19H15BiO3 B12511944 [Carbonato(2-)-O]triphenylbismuth

[Carbonato(2-)-O]triphenylbismuth

Cat. No.: B12511944
M. Wt: 500.3 g/mol
InChI Key: BSVXBXNZZNYAIK-UHFFFAOYSA-L
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Preparation Methods

The synthesis of [Carbonato(2-)-O]triphenylbismuth typically involves the reaction of triphenylbismuth with carbon dioxide. This reaction is carried out under an atmosphere of absolute ethanol and carbon dioxide . The compound is sensitive to heat and should be stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

[Carbonato(2-)-O]triphenylbismuth undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoromethanesulfonic acid for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[Carbonato(2-)-O]triphenylbismuth has several applications in scientific research:

Mechanism of Action

The mechanism of action of [Carbonato(2-)-O]triphenylbismuth involves its ability to act as a catalyst in various chemical reactions. It interacts with molecular targets and pathways to facilitate these reactions, often by stabilizing transition states or intermediates .

Comparison with Similar Compounds

[Carbonato(2-)-O]triphenylbismuth is unique compared to other organobismuth compounds due to its stability and specific reactivity. Similar compounds include:

These comparisons highlight the unique properties and applications of this compound in various fields.

Properties

Molecular Formula

C19H15BiO3

Molecular Weight

500.3 g/mol

IUPAC Name

triphenylbismuth(2+);carbonate

InChI

InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4);/q;;;;+2/p-2

InChI Key

BSVXBXNZZNYAIK-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[Bi+2](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)([O-])[O-]

Origin of Product

United States

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